
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide, also known as PP2, is a small molecule inhibitor that targets specific protein tyrosine kinases. PP2 is widely used in scientific research as a tool to study the role of protein tyrosine kinases in cellular signaling pathways.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing the potential of these compounds in therapeutic applications (Rahmouni et al., 2016). The structure-activity relationship (SAR) studies were discussed, indicating the importance of specific substitutions for enhanced biological activities.
Novel pyrazolopyrimidinone derivatives have been developed as cytotoxic inhibitors, demonstrating the potential for these compounds in cancer research and therapy (Rahmouni et al., 2014). The compounds exhibited cytotoxic effects against specific cancer cell lines, suggesting their utility in developing new anticancer agents.
Antimicrobial and Antifungal Activities
- Pyrazolopyrimidines have shown significant antimicrobial and antifungal activities, indicating their potential as lead compounds for developing new antibacterial and antifungal agents. For example, certain derivatives were found to have high activity against pathogenic bacteria and fungi, offering insights into their mechanism of action and the potential for therapeutic application (Azab et al., 2013).
Anticancer Activities
- The anticancer activity of pyrazolopyrimidine derivatives has been extensively studied, with some compounds showing potent inhibitory effects on cancer cell growth. Such studies highlight the therapeutic potential of pyrazolopyrimidines in cancer treatment, underscoring the importance of further research to optimize their efficacy and selectivity (Abdellatif et al., 2014).
Enzyme Inhibition
- Research on pyrazolopyrimidines has also explored their role as enzyme inhibitors, specifically targeting enzymes involved in inflammation and cancer progression. This suggests a potential application in developing anti-inflammatory and anticancer therapeutics by inhibiting key enzymatic pathways (Rahmouni et al., 2016).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .
Mode of Action
The compound interacts with CDK2 in a way that inhibits its activity . It is suggested that the compound acts as an ATP-competitive inhibitor , binding to the ATP-binding pocket of CDK2 and preventing ATP from binding, thereby inhibiting the kinase’s activity . This results in reduced phosphorylation of retinoblastoma at Thr821, arresting cells at the S and G2/M phases, and inducing apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) . Therefore, the inhibition of CDK2 can disrupt these pathways and lead to cell cycle arrest and apoptosis .
Pharmacokinetics
It is noted that similar compounds have shown issues with rapid clearance and low oral bioavailability
Result of Action
The inhibition of CDK2 by this compound leads to a reduction in the phosphorylation of retinoblastoma at Thr821, arresting cells at the S and G2/M phases, and inducing apoptosis . This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .
Propiedades
IUPAC Name |
3-phenyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(8-7-15-5-2-1-3-6-15)20-11-10-19-16-13-17(22-14-21-16)24-12-4-9-23-24/h1-6,9,12-14H,7-8,10-11H2,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROSLALDAKKTRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B2745718.png)

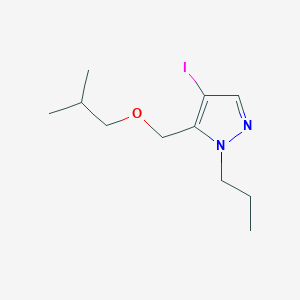
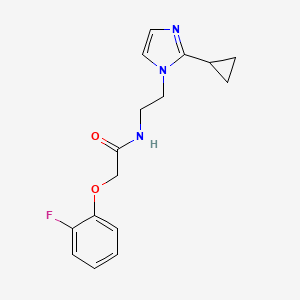
![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2745728.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate](/img/structure/B2745729.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2745730.png)
![2,6-dichlorobenzenecarbaldehyde O-{[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}oxime](/img/structure/B2745732.png)
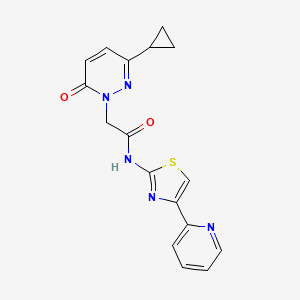
![Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2745734.png)
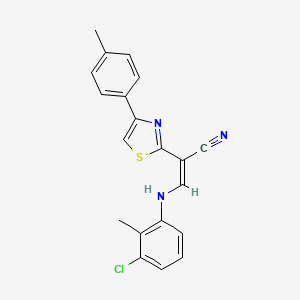
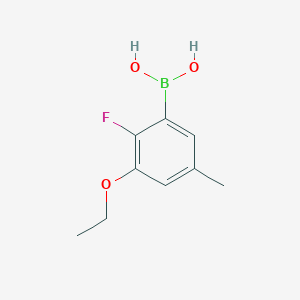
![3-[(2-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2745737.png)
![2-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2745740.png)